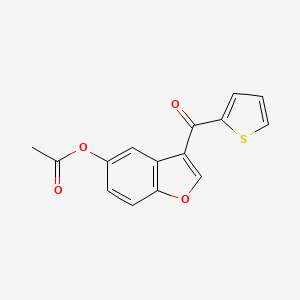

3-(2-thienylcarbonyl)-1-benzofuran-5-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[3,2-b]benzofurans typically involves starting materials such as benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde. Electrophilic substitution reactions, including bromination, formylation, acetylation, or nitration, are common steps in their synthesis. The presence of an electron-donating or electron-accepting group can significantly influence the substitution pattern during these reactions (Vachal, Pihera, & Svoboda, 1997).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, such as "3-(2-thienylcarbonyl)-1-benzofuran-5-yl acetate," can be characterized by techniques like NMR and crystallography. Studies on related compounds, like methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, reveal insights into their structural aspects, including the orientation of substituents and intermolecular interactions that stabilize their crystal structure (Choi, Seo, Son, & Lee, 2009).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. Reactions such as oxidation and hydrolysis are pivotal in modifying the functional groups and altering the properties of these compounds. For instance, the oxidation of methyl 2-(5-chloro-3-methylsulfanyl-1-benzofuran-2-yl)acetate to introduce a sulfinyl group significantly impacts its chemical behavior and interactions (Choi, Seo, Son, & Lee, 2008).

Physical Properties Analysis

The physical properties of "3-(2-thienylcarbonyl)-1-benzofuran-5-yl acetate" and related compounds can be deduced from their crystallographic studies. Factors such as molecular packing, hydrogen bonding, and π–π interactions play a crucial role in determining their physical state, solubility, and stability. The crystal structure analysis of compounds like methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate provides valuable information on these aspects (Choi, Seo, Son, & Lee, 2008).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives are influenced by their functional groups and molecular structure. Studies on these compounds, including their reactivity, electrophilic substitution patterns, and interactions with other molecules, contribute to our understanding of their chemical behavior. The synthesis and characterization of various benzofuran derivatives, such as those reported by Hiremath et al. (2019), offer insights into their chemical properties and potential applications (Hiremath et al., 2019).

Aplicaciones Científicas De Investigación

Oxidative Cyclizations and Synthesis of Heterocycles

A study by Yılmaz et al. (2005) explores the manganese(III) acetate mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process demonstrates the compound's utility in creating heterocyclic structures, which are prevalent in many biologically active molecules (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Synthesis and Reactions of Thieno[3,2-b]Benzofuran

Vachal et al. (1997) detail the synthesis of Thieno[3,2-b]benzofuran, starting from benzo[b]furan derivatives. This process underscores the flexibility of 3-(2-thienylcarbonyl)-1-benzofuran-5-yl acetate in synthesizing complex structures, paving the way for the creation of novel compounds with potential applications in medicinal chemistry (Vachal, Pihera, & Svoboda, 1997).

Spectroscopic and Theoretical Studies

Khemalapure et al. (2019) conducted experimental and theoretical spectroscopic studies on a similar benzofuran derivative, highlighting the compound's significance in understanding the electronic and structural characteristics of benzofuran derivatives. These insights are crucial for designing molecules with desired properties for applications in materials science and pharmaceuticals (Khemalapure et al., 2019).

Solvent Selection and Material Science

Walker et al. (2011) discuss the solubilities of benzofuran derivatives in different solvents, contributing to the field of material science by facilitating the selection of appropriate solvents for the development of organic electronic devices. This research aids in optimizing the fabrication process of electronic components like organic solar cells (Walker et al., 2011).

Catalysis and Synthetic Applications

The work by Okino et al. (2005) on the synthesis of a new class of bifunctional catalysts, incorporating a thiourea moiety and an amino group on a chiral scaffold, showcases the potential of benzofuran derivatives in catalyzing asymmetric Michael reactions. This study opens avenues for the development of novel catalytic systems for enantioselective synthesis, an area of great importance in the pharmaceutical industry (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).

Mecanismo De Acción

Direcciones Futuras

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis . Future research could explore the synthesis, properties, and potential applications of this compound in more detail.

Propiedades

IUPAC Name |

[3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4S/c1-9(16)19-10-4-5-13-11(7-10)12(8-18-13)15(17)14-3-2-6-20-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKCLSIVSBBHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Thiophene-2-carbonyl)-1-benzofuran-5-yl] acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)

![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)